2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid

Catalog No.
S13918990
CAS No.
M.F
C11H22N2O3
M. Wt
230.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentan...

Product Name

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoic acid

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)

InChI Key

PNVLWFYAPWAQMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid is a complex organic compound characterized by its branched-chain structure and the presence of multiple amino groups. This compound is notable for its potential applications in biochemistry and pharmacology due to its unique structural features, which include an amino acid backbone and additional functional groups that enhance its reactivity and biological activity. The compound's molecular formula is C₉H₁₈N₂O₄, and it plays a significant role in various metabolic pathways.

The chemical reactivity of 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid can be attributed to the presence of both amino and carboxylic acid functional groups. These groups facilitate various reactions, including:

  • Peptide Bond Formation: The amino groups can react with carboxylic acids to form peptide bonds, which are essential in protein synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of amines.
  • Acylation Reactions: The compound can participate in acylation reactions, where it acts as an acyl donor or acceptor, modifying other biomolecules.

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid exhibits significant biological activity, particularly in metabolic processes. It is involved in:

  • Protein Synthesis: As an amino acid derivative, it contributes to the synthesis of proteins, influencing growth and repair mechanisms in biological systems.
  • Metabolic Regulation: It may play a role in regulating metabolic pathways associated with branched-chain amino acids, impacting energy production and muscle metabolism.
  • Neurotransmitter Activity: Some studies suggest that derivatives of this compound could influence neurotransmitter systems, potentially affecting mood and cognitive functions.

The synthesis of 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid can be achieved through several methods:

  • Chemical Synthesis:
    • Starting from 3-methylpentanoic acid, the introduction of amino groups can be accomplished via amination reactions using appropriate reagents such as ammonia or primary amines.
    • Acylation can be performed using acyl chlorides or anhydrides to introduce the acyl group at the desired position.
  • Biological Synthesis:
    • Enzymatic pathways involving specific aminotransferases may facilitate the natural production of this compound from simpler precursors found in cellular metabolism.

The applications of 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid span various fields:

  • Pharmaceuticals: It can serve as a building block for drug synthesis, particularly in developing compounds that target metabolic disorders.
  • Nutritional Supplements: Due to its role in protein synthesis and muscle metabolism, it is often included in dietary supplements aimed at athletes and bodybuilders.
  • Research: It is utilized in biochemical research to study metabolic pathways and enzyme activities related to amino acids.

Several compounds share structural similarities with 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Amino-3-methylbutanoic acidSimple branched-chain structureEssential for protein synthesis
2-Hydroxy-3-methylpentanoic acidHydroxyl group additionInvolved in L-isoleucine metabolism
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acidAromatic substitutionPotential neuroactive properties

These compounds differ primarily in their functional groups and specific biological activities. The presence of additional substituents or functional groups distinguishes 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid from others in terms of reactivity and application potential.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

230.16304257 g/mol

Monoisotopic Mass

230.16304257 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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